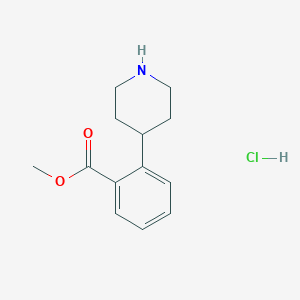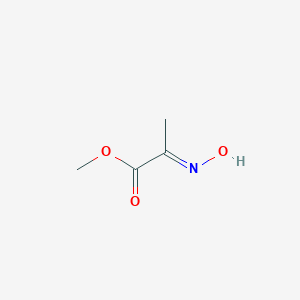
7-Bromo-3,4-dihydroquinolin-2(1H)-one
説明
Synthesis Analysis
The synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one involves the use of sodium azide and methanesulfonic acid in chloroform under reflux conditions . The product is obtained as a light yellow solid .Molecular Structure Analysis
The molecular formula of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is C9H8BrNO. The InChI Key is JEZXCJXCRWALSO-UHFFFAOYSA-N. The Canonical SMILES is C1CC(=O)NC2=C1C=CC(=C2)Br.Chemical Reactions Analysis
Derivatives of 7-Bromo-3,4-dihydroquinolin-2(1H)-one can be synthesized using enantiomerically pure benzothiazines, which are accessible through an intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester.Physical And Chemical Properties Analysis
The molecular weight of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is 226.07 g/mol. The compound is a light yellow solid . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Biological and Pharmacological Significance
7-Bromo-3,4-dihydroquinolin-2(1H)-one is recognized for its potential biological and pharmacological significance. Studies have shown that derivatives of this compound can be synthesized using enantiomerically pure benzothiazines, which are accessible through an intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester. This process enables the creation of a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions, highlighting their relevance in organic synthesis and potential therapeutic applications (Harmata & Hong, 2007).
Chemical Properties and Spectroscopy
The chemical properties of derivatives of 7-Bromo-3,4-dihydroquinolin-2(1H)-one have been investigated using various spectroscopic methods. For instance, the resonance Raman characterization of 8-bromo-7-hydroxyquinoline caged acetate, a derivative, was examined to understand the different forms of the compound in aqueous solutions. This study provides insights into the behavior and properties of these compounds in different environmental conditions, which is crucial for their application in pharmaceutical and chemical industries (An et al., 2009).
特性
IUPAC Name |
7-bromo-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZXCJXCRWALSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650682 | |
| Record name | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
14548-51-7 | |
| Record name | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



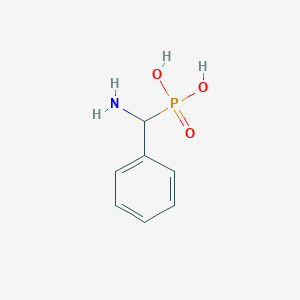

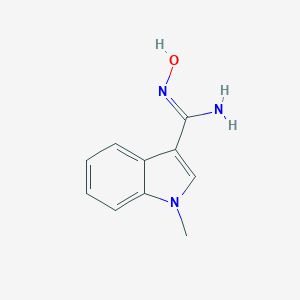
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)

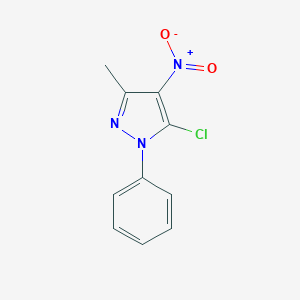
![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)
